molecular formula C14H26N2O5 B13520316 (2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid CAS No. 28635-99-6

(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid

Cat. No.: B13520316
CAS No.: 28635-99-6
M. Wt: 302.37 g/mol
InChI Key: DQXXTKCYGQDBKO-UWVGGRQHSA-N
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Description

The compound “(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid” is a chiral amino acid derivative characterized by its stereospecific (2S) configuration at the α-carbon of the propanoic acid backbone. The structure features a branched pentanoyl chain with a 4-methyl substituent and a tert-butyloxycarbonyl (Boc) protecting group [(2-methylpropan-2-yl)oxycarbonylamino] at the second position. The Boc group is widely used in peptide synthesis to protect amine functionalities during reactions . This compound’s molecular formula is C₁₅H₂₇N₃O₅, with a molecular weight of 329.39 g/mol.

Properties

CAS No.

28635-99-6

Molecular Formula

C14H26N2O5

Molecular Weight

302.37 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid

InChI

InChI=1S/C14H26N2O5/c1-8(2)7-10(11(17)15-9(3)12(18)19)16-13(20)21-14(4,5)6/h8-10H,7H2,1-6H3,(H,15,17)(H,16,20)(H,18,19)/t9-,10-/m0/s1

InChI Key

DQXXTKCYGQDBKO-UWVGGRQHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials

  • L-α-Amino acids such as L-proline or L-phenylalanine derivatives.
  • Protected amino acids with Boc groups, e.g., Boc-protected amino acids.
  • Reagents like carbodiimides (e.g., N,N'-Diisopropylcarbodiimide or DIC), hydroxybenzotriazole (HOBt), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Stepwise Synthesis

Step Description Reagents & Conditions Reference/Notes
1 Preparation of the protected amino acid Boc-protection of the amino group Boc anhydride in anhydrous solvent (e.g., DCM) with base (e.g., triethylamine)
2 Formation of the amino acid derivative with the (2-methylpropan-2-yl)oxycarbonyl group Reaction of the amino acid with (2-methylpropan-2-yl)chloroformate or similar reagents Conducted in an inert solvent like dichloromethane (DCM) at low temperature
3 Peptide coupling Use of carbodiimide reagents (DIC, EDC) with HOBt or NHS to facilitate amide bond formation Reaction between the protected amino acid and the corresponding amino component
4 Introduction of the side-chain substituents Coupling with side-chain amino acids or derivatives Ensures stereochemical fidelity, often using chiral auxiliaries or enantioselective catalysts
5 Deprotection and purification Acidic or basic conditions to remove Boc groups Final purification via chromatography techniques such as preparative HPLC

Specific Conditions and Variations

  • Use of chiral catalysts or chiral auxiliaries to maintain stereochemistry at the (2S) centers.
  • Solvent choices such as dichloromethane, dimethylformamide, or tetrahydrofuran.
  • Temperature control during coupling reactions, typically between 0°C and room temperature.
  • Purification often involves column chromatography or preparative high-performance liquid chromatography (HPLC).

Data Tables of Key Reagents and Intermediates

Reagent/Intermediate Chemical Name Role Typical Conditions References
Boc anhydride tert-Butyloxycarbonyl anhydride Protects amino groups DCM, 0°C to room temp ,
(2-methylpropan-2-yl)chloroformate (2-Methylpropan-2-yl)oxycarbonyl chloride Introduces O-tert-butyl protecting group DCM, 0°C ,
DIC or EDC N,N'-Diisopropylcarbodiimide Peptide coupling Room temp, inert atmosphere ,
HOBt Hydroxybenzotriazole Coupling additive Room temp

Research Findings and Optimization Strategies

Recent patents and research articles highlight advances in the synthesis of similar compounds:

  • Patent US10544189B2 describes a process involving peptide coupling with carbodiimide reagents, emphasizing stereochemical control and yield optimization.
  • Patent CN1315869C details the use of specific protecting groups and reaction conditions to improve the purity and stability of the final product.
  • Research on chiral catalysts has demonstrated increased enantiomeric purity, crucial for biological activity.

Key Optimization Factors:

Summary of Preparation Methods

Method Type Description Advantages Limitations
Peptide Coupling with Carbodiimides Standard peptide bond formation using DIC or EDC Widely used, high efficiency Possible racemization, side reactions
Protection-Deprotection Strategy Use of Boc and O-tert-butyl groups Ensures selectivity Additional steps, potential for incomplete deprotection
Chiral Catalysis Enantioselective synthesis High stereochemical purity Cost, complexity

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid is used as a building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable in the study of chiral compounds and asymmetric synthesis.

Biology

In biology, this compound can be used to study protein-protein interactions and enzyme-substrate specificity. Its structure allows it to mimic certain peptide sequences, making it useful in biochemical assays.

Medicine

In medicine, (2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid may have potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related analogs, focusing on molecular features, physicochemical properties, and biological relevance.

Structural Analogues with Boc Protection

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[(2-phenylacetyl)amino]methylsulfanyl]propanoic acid (CAS: 57084-73-8) Key Differences: Replaces the pentanoyl group with a methylsulfanyl-phenylacetyl moiety. This compound has a higher molecular weight (368.45 g/mol) and logP (3.05) compared to the target compound, suggesting increased lipophilicity . Applications: Likely used in cysteine protease inhibition due to the sulfanyl group.

(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid (CAS: 46924-53-2) Key Differences: Substitutes the pentanoyl chain with an imidazole ring. Impact: The imidazole moiety confers pH-dependent solubility and metal-binding capacity. Applications: May serve as a histidine mimic in enzyme cofactor studies.

Amino Acid Derivatives with Aromatic Substituents

(2R)-2-(4-hydroxyphenyl)-2-[[(2S)-2-methyl-3-sulfanyl-propanoyl]amino]ethanoic acid Key Differences: Features a hydroxyphenyl group and sulfanyl-propanoyl chain. The (2R) configuration contrasts with the (2S) stereochemistry of the target compound. Impact: The hydroxyphenyl group enables hydrogen bonding, while the sulfanyl group may enhance antioxidant activity. This compound’s C₁₂H₁₅NO₄S formula indicates lower molecular weight (269.31 g/mol) and higher polarity . Applications: Potential use in redox-sensitive therapeutic agents.

(2S)-2-amino-3-[4’-(2’’,4’’-diaminophenyl)pyridin-2’-yl]propanoic acid hydrochloride Key Differences: Incorporates a pyridinyl-diaminophenyl system. Impact: The aromatic system enables π-π stacking interactions, beneficial for targeting nucleic acids or hydrophobic enzyme pockets. The hydrochloride salt improves aqueous solubility . Applications: Likely explored in kinase inhibition or DNA intercalation studies.

ACE Inhibitor Analogues

(2S)-3-biphenyl-4-yl-2-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]propanoic acid Key Differences: Contains biphenyl and sulfanyl-propanoyl groups. Impact: The biphenyl moiety enhances affinity for hydrophobic enzyme pockets (e.g., angiotensin-converting enzyme). The sulfanyl group may contribute to zinc-binding in ACE active sites . Applications: Designed as an ACE inhibitor for hypertension treatment.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP Applications
Target Compound C₁₅H₂₇N₃O₅ 329.39 Boc, pentanoyl, propanoic acid ~2.8 Peptide synthesis, enzyme inhibition
(2S)-2-[(Boc)amino]-3-[[phenylacetyl]methylsulfanyl]propanoic acid C₁₇H₂₄N₂O₅S 368.45 Boc, phenylacetyl, sulfanyl 3.05 Protease inhibition
(2S)-2-amino-3-[Boc-imidazol-4-yl]propanoic acid C₁₁H₁₇N₃O₄ 255.27 Boc, imidazole ~1.5 Cofactor studies
(2R)-2-(4-hydroxyphenyl)-2-[[(2S)-sulfanylpropanoyl]amino]ethanoic acid C₁₂H₁₅NO₄S 269.31 Hydroxyphenyl, sulfanyl ~1.2 Antioxidant therapies
ACE inhibitor analogue C₂₄H₂₂N₂O₃S 406.51 Biphenyl, sulfanyl ~3.5 Hypertension treatment

Research Findings and Implications

  • Stereochemistry : The (2S) configuration in the target compound ensures chiral specificity, critical for interactions with biological targets like enzymes or receptors. Analogues with (2R) configurations (e.g., ) exhibit distinct binding profiles .
  • Boc Group Utility : The Boc protection in the target compound and enhances stability during synthetic steps but may reduce solubility in aqueous media.
  • Biological Activity : Compounds with sulfanyl groups () show promise in redox modulation, while aromatic systems () are tailored for hydrophobic interactions.

Biological Activity

General Characteristics

(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid , commonly referred to as a derivative of amino acids, is part of a larger class of compounds that exhibit various biological activities. Amino acid derivatives often play critical roles in biochemical pathways and can function as signaling molecules, enzyme inhibitors, or substrates in metabolic processes.

Potential Biological Activities

  • Antimicrobial Activity : Many amino acid derivatives have been studied for their antimicrobial properties. They can inhibit bacterial growth and may serve as lead compounds in antibiotic development.
  • Anticancer Properties : Certain amino acid derivatives have shown potential in cancer therapy, either by inducing apoptosis in cancer cells or by inhibiting tumor growth through various mechanisms.
  • Neuroprotective Effects : Some compounds in this class are investigated for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
  • Anti-inflammatory Activity : Amino acid derivatives can modulate inflammatory responses, making them candidates for treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

While specific case studies on the compound are not available, research on related amino acid derivatives has yielded insightful findings:

  • A study on triazole-containing amino acids demonstrated significant antimicrobial activity against various pathogens, suggesting that structural modifications can enhance biological efficacy .
  • Another investigation into amino acid derivatives revealed their capacity to inhibit specific enzymes involved in cancer progression, highlighting their therapeutic potential .

Data Tables

The following table summarizes the biological activities associated with common amino acid derivatives:

Compound TypeBiological ActivityReferences
Amino Acid DerivativeAntimicrobial
Amino Acid DerivativeAnticancer
Amino Acid DerivativeNeuroprotective
Amino Acid DerivativeAnti-inflammatory

Q & A

Q. What are the optimal synthetic routes for this compound to ensure stereochemical integrity?

  • Methodological Answer: A stepwise solid-phase peptide synthesis (SPPS) approach is recommended, utilizing tert-butoxycarbonyl (Boc) protection for the amino groups to prevent racemization. For example, coupling Boc-protected intermediates under anhydrous conditions with carbodiimide activators (e.g., DCC or EDC) ensures high yields and stereochemical fidelity. Post-synthesis, deprotection with trifluoroacetic acid (TFA) can be employed .

Q. Which analytical techniques are critical for characterizing purity and stereochemistry?

  • Methodological Answer:
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a chiral column (e.g., Chiralpak® AD-H) to resolve enantiomeric impurities. Gradient elution with acetonitrile/water (0.1% TFA) is effective .
  • Nuclear Magnetic Resonance (NMR): 2D NMR (COSY, HSQC) confirms stereochemistry by resolving coupling constants and diastereomeric splitting patterns .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and detects trace impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by diastereomers or conformational flexibility?

  • Methodological Answer:
  • Variable Temperature (VT) NMR: Conduct experiments at low temperatures (e.g., -40°C) to "freeze" rotational conformers and simplify splitting patterns.
  • Dynamic NMR (DNMR): Analyze coalescence temperatures to estimate energy barriers for interconversion between conformers.
  • Comparative Analysis: Cross-reference with crystallographic data (e.g., X-ray diffraction) or pharmacopeial impurity standards (e.g., EP/JP monographs) .

Q. What experimental designs are suitable for assessing stability under varying pH and temperature conditions?

  • Methodological Answer:
  • Forced Degradation Studies: Expose the compound to extreme pH (1–13), heat (40–80°C), and UV light. Monitor degradation products via HPLC-MS.
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 3–6 months, aligning with ICH Q1A guidelines. Use kinetic modeling (Arrhenius equation) to predict shelf life .
  • Control Measures: Implement inert atmosphere (N₂) storage and desiccants to mitigate hydrolytic or oxidative degradation .

Q. How can solubility challenges in aqueous buffers be addressed for this hydrophobic compound?

  • Methodological Answer:
  • Co-Solvent Systems: Use DMSO (≤10%) or cyclodextrin-based solutions to enhance solubility without denaturing proteins in biological assays.
  • Surfactant-Assisted Dissolution: Non-ionic surfactants (e.g., Tween-80) at 0.1–1% (w/v) improve dispersion in cell culture media.
  • Pro-drug Strategies: Introduce ionizable groups (e.g., phosphate esters) temporarily to increase hydrophilicity, followed by enzymatic cleavage in vivo .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Methodological Answer:
  • Process Analytical Technology (PAT): Integrate real-time monitoring (e.g., FTIR, Raman spectroscopy) during coupling reactions to optimize reagent stoichiometry.
  • Design of Experiments (DoE): Use factorial designs (e.g., 2³) to identify critical parameters (temperature, solvent polarity, catalyst loading).
  • Purification Protocols: Employ flash chromatography with gradients tailored to remove specific by-products (e.g., deletion sequences or truncated peptides) .

Data Contradiction and Validation

Q. How should conflicting bioactivity data from in vitro vs. in vivo studies be analyzed?

  • Methodological Answer:
  • Metabolic Profiling: Conduct LC-MS/MS to identify metabolites that may inactivate the compound in vivo.
  • Protein Binding Assays: Use equilibrium dialysis to measure plasma protein binding, which can reduce free drug concentrations.
  • Species-Specific Factors: Compare results across multiple models (e.g., murine vs. humanized systems) to account for interspecies metabolic differences .

Application in Drug Development

Q. What methodologies are recommended for studying this compound’s interactions with target enzymes?

  • Methodological Answer:
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (kₐ, kₑ) in real-time using immobilized enzyme targets.
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) to assess binding affinity.
  • Molecular Dynamics (MD) Simulations: Model ligand-enzyme interactions to identify critical binding residues and guide structure-activity relationship (SAR) studies .

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